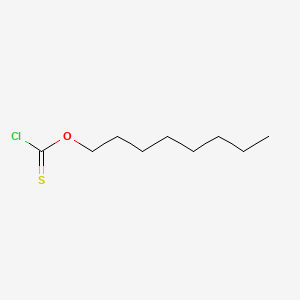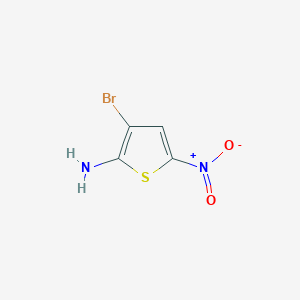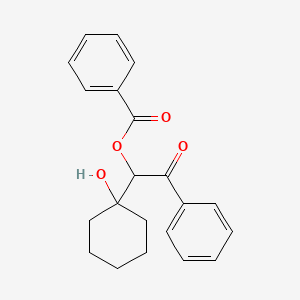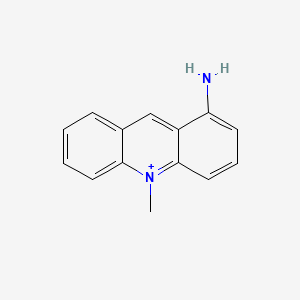
1-Amino-10-methylacridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, photochemistry, and material sciences. The unique structure of this compound, which includes an amino group and a methyl group attached to the acridine core, imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium can be synthesized through various methodsThe reaction typically requires a base such as potassium carbonate and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, photoredox catalysis using acridinium-based photocatalysts has been explored for efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-10-methylacridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced acridines, and various substituted acridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Amino-10-methylacridinium has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling various photoredox reactions.
Biology: The compound is studied for its DNA intercalation properties, making it useful in molecular biology and genetic research.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to interfere with DNA replication.
Industry: The compound is used in the development of luminescent materials and as a corrosion inhibitor in metal protection
Wirkmechanismus
The mechanism of action of 1-Amino-10-methylacridinium primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
3,6-Diamino-10-methylacridinium chloride: Known for its antibacterial properties.
5-Amino-10-methylacridinium bromide: Studied for its antimitotic effects.
9-Mesityl-10-methylacridinium: Used as a photocatalyst in various organic reactions
Uniqueness: 1-Amino-10-methylacridinium stands out due to its specific combination of an amino group and a methyl group on the acridine core, which imparts unique photophysical and biological properties. Its ability to act as both a photocatalyst and a DNA intercalator makes it a versatile compound in scientific research .
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific endeavors, from organic synthesis to anticancer research. Continued exploration of its properties and applications is likely to yield further insights and innovations.
Eigenschaften
CAS-Nummer |
79319-86-1 |
|---|---|
Molekularformel |
C14H13N2+ |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
10-methylacridin-10-ium-1-amine |
InChI |
InChI=1S/C14H12N2/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16/h2-9,15H,1H3/p+1 |
InChI-Schlüssel |
UHPOBXVVPHFNOD-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


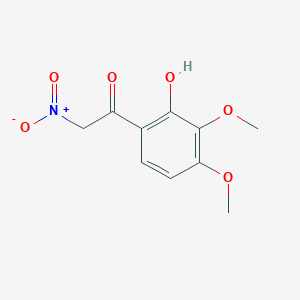


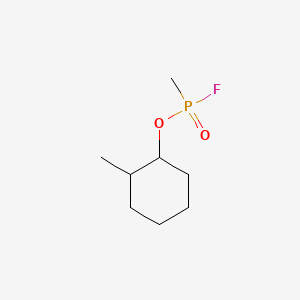
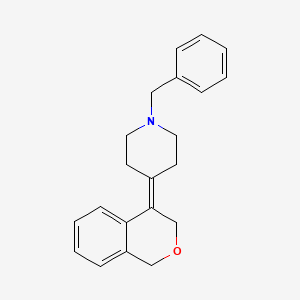
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
